![molecular formula C22H23BrClN3O2S B2384148 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide CAS No. 422288-38-8](/img/no-structure.png)

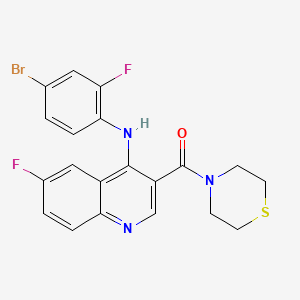

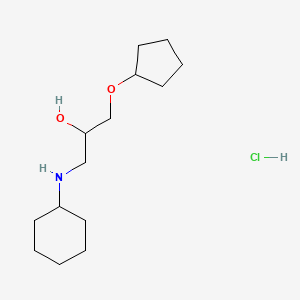

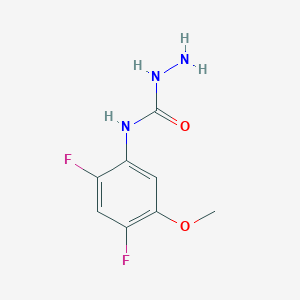

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including the specified compound, are known for their vast applications in medicinal chemistry. These compounds are part of an important class of fused heterocycles found in more than 200 naturally occurring alkaloids. Their stability and potential for bioactivity modification have made them a focus for creating new medicinal agents, showcasing antibacterial activities against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Optoelectronic Applications

Research extends beyond medicinal uses, with quinazoline derivatives being investigated for optoelectronic materials. These derivatives are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, revealing their significance in the development of novel optoelectronic materials (Lipunova et al., 2018).

Sulfonamide Research and Development

Sulfonamides, which may be related to or part of the chemical structure of interest, have shown considerable therapeutic applications, including their use in diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and research focus on novel sulfonamides with potential antitumor activity and the treatment of various conditions, demonstrating the versatility and ongoing interest in sulfonamide chemistry for therapeutic uses (Carta et al., 2012).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[2-(4-chlorophenyl)ethyl]hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "2-amino-4-bromo-6-methoxyquinazoline", "4-chloroacetophenone", "hexanoyl chloride", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. React 2-aminobenzoic acid with thionyl chloride to obtain 2-chlorobenzoyl chloride.", "b. React 2-chlorobenzoyl chloride with 2-amino-4-bromo-6-methoxyquinazoline in the presence of triethylamine to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide'", "a. React 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with hexanoyl chloride in the presence of triethylamine to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride.", "b. React 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride with N-[2-(4-chlorophenyl)ethyl]hexanamide in the presence of sodium bicarbonate to obtain the final product '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide'." ] } | |

CAS番号 |

422288-38-8 |

製品名 |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide |

分子式 |

C22H23BrClN3O2S |

分子量 |

508.86 |

IUPAC名 |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide |

InChI |

InChI=1S/C22H23BrClN3O2S/c23-16-7-10-19-18(14-16)21(29)27(22(30)26-19)13-3-1-2-4-20(28)25-12-11-15-5-8-17(24)9-6-15/h5-10,14H,1-4,11-13H2,(H,25,28)(H,26,30) |

InChIキー |

CFELDQRYWCJAIY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2384066.png)

![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)

![6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2384084.png)